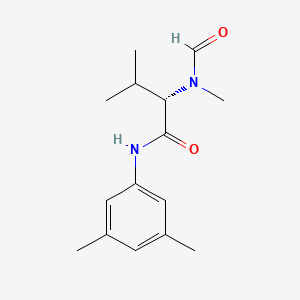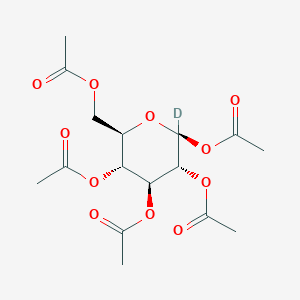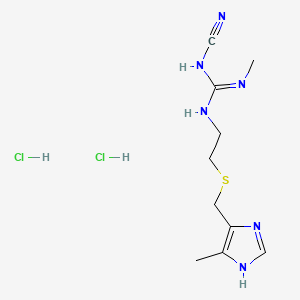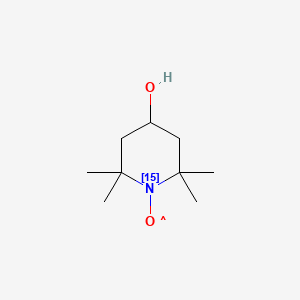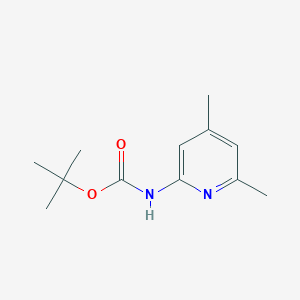
Borazine, hexamethyl-
Overview
Description
6\text{H}{18}\text{B}_3\text{N}_3 ). It is a derivative of borazine where all hydrogen atoms are replaced by methyl groups. This compound is of interest due to its unique structure and properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylborazine can be synthesized through several methods. One common method involves the reaction of boron trichloride with trimethylamine in the presence of a base such as sodium hydride. The reaction proceeds as follows: [ 3 \text{BCl}_3 + 3 (\text{CH}_3)_3\text{N} \rightarrow (\text{CH}_3)_6\text{B}_3\text{N}_3 + 9 \text{HCl} ]
Another method involves the reaction of borazine with methyl lithium: [ \text{B}_3\text{N}_3\text{H}_6 + 6 \text{CH}_3\text{Li} \rightarrow (\text{CH}_3)_6\text{B}_3\text{N}_3 + 6 \text{LiH} ]
Industrial Production Methods: Industrial production of hexamethylborazine typically involves large-scale reactions using the above methods. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Hexamethylborazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can yield boron-nitrogen hydrides.
Substitution: It can undergo substitution reactions where methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products:
Oxidation: Boron-nitrogen oxides.
Reduction: Boron-nitrogen hydrides.
Substitution: Various substituted borazines depending on the reagents used.
Scientific Research Applications
Hexamethylborazine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of boron-nitrogen compounds and polymers.
Materials Science: It is employed in the production of boron nitride ceramics and composites, which have high thermal stability and mechanical strength.
Electronics: Hexamethylborazine is used in the fabrication of electronic devices due to its insulating properties.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Mechanism of Action
The mechanism by which hexamethylborazine exerts its effects involves its ability to act as a Lewis acid or base. The boron atoms in the compound can accept electron pairs, while the nitrogen atoms can donate electron pairs. This dual functionality allows hexamethylborazine to participate in a wide range of chemical reactions, forming stable complexes with other molecules.
Comparison with Similar Compounds
Hexamethylborazine is often compared to other boron-nitrogen compounds such as:
Borazine: The parent compound of hexamethylborazine, with the chemical formula ( \text{B}_3\text{N}_3\text{H}_6 ).
Trimethylborazine: A partially methylated derivative of borazine.
Hexamethylcyclotrisilazane: A silicon-nitrogen analog with similar structural features.
Uniqueness: Hexamethylborazine is unique due to its complete methylation, which imparts distinct chemical and physical properties. It is more stable and less reactive than its parent compound, borazine, making it suitable for applications requiring high thermal and chemical stability.
Properties
IUPAC Name |
1,2,3,4,5,6-hexamethyl-1,3,5,2,4,6-triazatriborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18B3N3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHQMXUQYONIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N(B(N(B(N1C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18B3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236564 | |
| Record name | Borazine, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-07-6 | |
| Record name | Borazine, hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borazine, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


